molecular formula C14H17N3O4S B2472661 Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate CAS No. 478039-60-0

Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate

Cat. No.: B2472661
CAS No.: 478039-60-0
M. Wt: 323.37
InChI Key: COOLXSMADYSILT-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate is a thiourea derivative characterized by a 2-cyano-4,5-dimethoxyanilino group linked to an ethyl acetate backbone via a carbothioyl (-NHCSS-) bridge. This compound’s structural uniqueness lies in its electron-withdrawing cyano group and electron-donating methoxy substituents, which may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[(2-cyano-4,5-dimethoxyphenyl)carbamothioylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-4-21-13(18)8-16-14(22)17-10-6-12(20-3)11(19-2)5-9(10)7-15/h5-6H,4,8H2,1-3H3,(H2,16,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOLXSMADYSILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)NC1=CC(=C(C=C1C#N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 2-cyano-4,5-dimethoxyaniline in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with carbon disulfide and a catalytic amount of a base, such as potassium carbonate, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate involves its interaction with specific molecular targets and pathways. The cyano group and carbothioyl group are key functional groups that can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Ethyl 2-({[(5-chloro-2-methylanilino)carbothioyl]amino}oxy)acetate (): Features a 5-chloro-2-methylanilino group and an oxyacetate linkage instead of cyano-dimethoxyanilino. The chloro and methyl substituents enhance lipophilicity, while the oxygen atom may reduce hydrogen-bonding capacity compared to the sulfur in the target compound .

Ethyl 2-(([4-(trifluoromethyl)anilino]carbothioyl)amino)acetate (): Contains a trifluoromethyl group, a strong electron-withdrawing substituent, which likely increases metabolic stability but may reduce solubility compared to the methoxy groups in the target compound .

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (): These acrylamido derivatives lack the carbothioyl bridge but incorporate cyano and methyl groups on a thiophene ring, suggesting divergent electronic and steric profiles .

Key Structural Differences:

Compound Substituents Functional Groups Key Features
Target Compound 2-Cyano, 4,5-dimethoxy Carbothioyl (-NHCSS-) Balanced electron modulation
Analog 5-Chloro, 2-methyl Oxyacetate (-O-) Higher lipophilicity
Analog 4-Trifluoromethyl Carbothioyl (-NHCSS-) Enhanced stability, lower solubility
Derivatives Substituted phenyl, methyl Acrylamido, thiophene Planar conjugated systems

Physicochemical Properties

Limited direct data exist for the target compound, but trends can be inferred:

  • Solubility: Methoxy groups in the target compound may improve aqueous solubility compared to ’s trifluoromethyl analog, which has higher molecular weight (306.309 g/mol) and hydrophobicity .
  • Melting Points: reports melting points for acrylamido derivatives (e.g., 160–220°C), suggesting that the target compound’s crystalline stability may depend on its substituent arrangement .

Stability and Reactivity

  • The cyano group in the target compound may increase electrophilicity, facilitating nucleophilic attacks, while methoxy groups could stabilize intermediates via resonance. This contrasts with ’s trifluoromethyl analog, where steric and electronic effects slow reactivity .

Biological Activity

Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate (CAS No. 478039-60-0) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing data from various studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H17N3O4S
  • Molecular Weight : 323.37 g/mol
  • CAS Number : 478039-60-0

The structure includes a cyano group, dimethoxy phenyl moiety, and a carbothioyl amino group, which are significant for its biological activity.

Anticancer Potential

Several studies have explored the anticancer potential of compounds with similar functionalities. The presence of the cyano and methoxy groups may enhance the compound's ability to interact with cellular targets involved in cancer progression. For example, research on related compounds has demonstrated their ability to inhibit tumor cell proliferation through apoptosis induction.

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. Compounds with similar frameworks have been documented to inhibit specific enzymes related to cancer and inflammatory pathways. Further investigation into this compound could reveal its potential as a therapeutic agent by targeting these enzymes.

Study 1: Antimicrobial Screening

In a comparative study of various cyanoaniline derivatives, one compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study suggested that the presence of electron-withdrawing groups like cyano enhances antibacterial activity due to increased electron deficiency at the aromatic ring, facilitating interactions with bacterial cell membranes.

Study 2: Anticancer Activity

A related study assessed the cytotoxic effects of similar compounds on human cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways. The study highlighted the importance of substituents like methoxy and cyano in enhancing bioactivity.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Cyanoaniline Derivative AAntimicrobialStaphylococcus aureusGupta & Narayana (1997)
Cyanoaniline Derivative BAnticancerHeLa CellsUlusoy Guzeldemirci et al. (2016)
Ethyl 2-cyano-4,5-dimethoxyphenyl derivativeEnzyme InhibitionVarious EnzymesKabir et al. (2008)

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